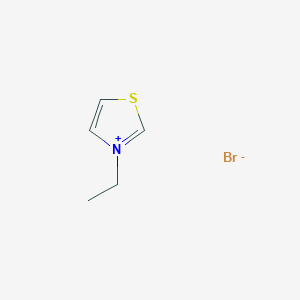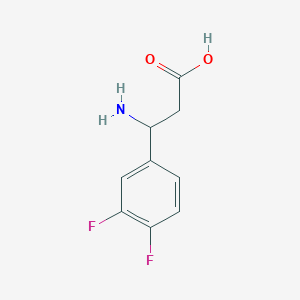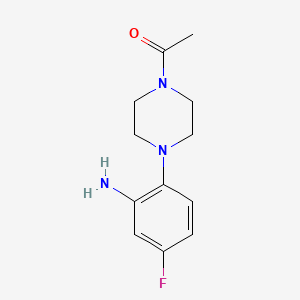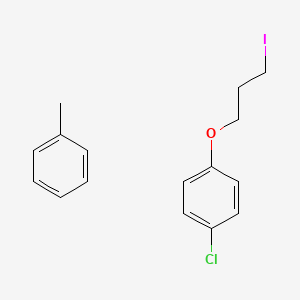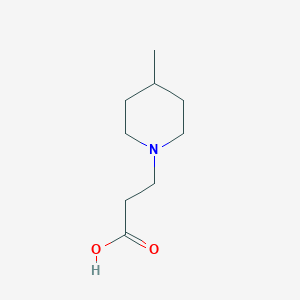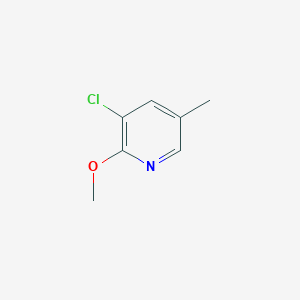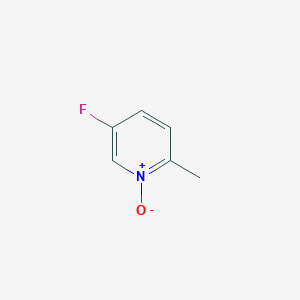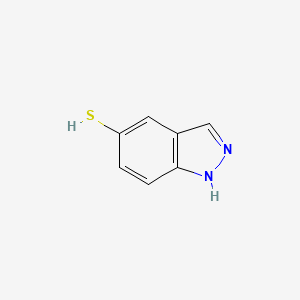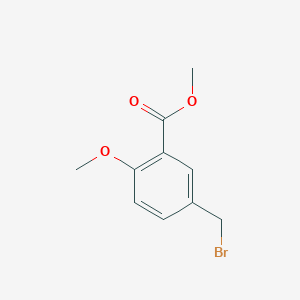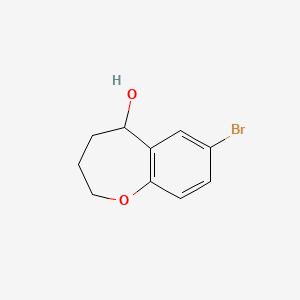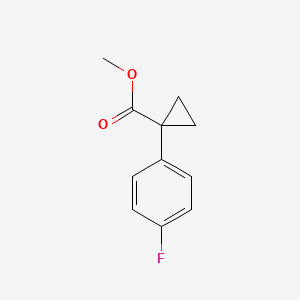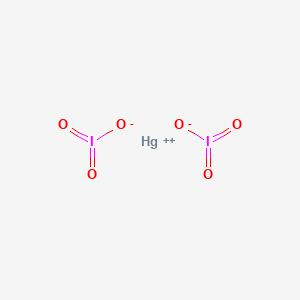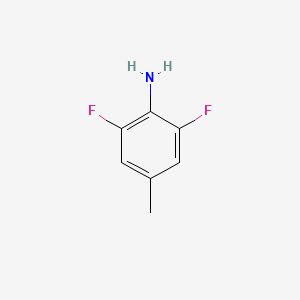
2,6-Difluoro-4-methylaniline
Descripción general
Descripción
2,6-Difluoro-4-methylaniline is an organic compound with the molecular formula C7H7F2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 4 position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Difluoro-4-methylaniline can be synthesized through several methods. One common method involves the reduction of 1,3-difluoro-5-methyl-2-nitrobenzene using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere. The reaction is typically carried out in tetrahydrofuran (THF) at room temperature, yielding this compound with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using similar catalytic hydrogenation techniques. The choice of solvent, temperature, and pressure conditions are optimized to ensure maximum yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Difluoro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro precursor can be reduced to form the aniline derivative.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents like bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of this compound from nitro precursor.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-methylaniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-4-methylaniline depends on its specific application. In organic synthesis, it acts as a nucleophile in substitution reactions, where the amino group (-NH2) participates in forming new bonds. In biological systems, its mechanism of action would depend on the target molecule or pathway it interacts with, which is still under investigation in various research studies .
Comparación Con Compuestos Similares
2,6-Difluoroaniline: Similar structure but lacks the methyl group at the 4 position.
4-Methylaniline: Similar structure but lacks the fluorine atoms at the 2 and 6 positions.
2,4-Difluoroaniline: Similar structure but lacks the methyl group at the 4 position.
Uniqueness: 2,6-Difluoro-4-methylaniline is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its reactivity and properties compared to its analogs. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, while the methyl group can affect its steric and hydrophobic characteristics .
Propiedades
IUPAC Name |
2,6-difluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJBNEFMCNLWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612167 | |
| Record name | 2,6-Difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379028-84-8 | |
| Record name | 2,6-Difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


